REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1.S(Cl)(Cl)=O.[C:16]1([NH:22][NH2:23])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>N1C=CC=CC=1>[C:16]1([NH:22][NH:23][C:7](=[O:9])[C:6]2[CH:5]=[CH:4][C:3]([S:2][CH3:1])=[CH:11][CH:10]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
|
Name
|
|
Quantity
|
0.13 mol
|
Type
|
reactant
|
Smiles
|
CSC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.13 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
31 °C
|
Type
|
CUSTOM
|
Details
|
with continuous stirring for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a clear solution was obtained
|
Type
|
CUSTOM
|
Details
|
After removing the excess thionyl chloride
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
under substantially complete vacuum, the solid residue that remained was dissolved in 35 ml
|
Type
|
ADDITION
|
Details
|
The dioxane solution was mixed with a solution
|
Type
|
CUSTOM
|
Details
|
initially at 5° to 10° C
|
Type
|
CUSTOM
|
Details
|
was set aside at 25° C.
|
Type
|
ADDITION
|
Details
|
It was then poured into 1.5 l
|
Type
|
CUSTOM
|
Details
|
water in order to precipitate the desired p-(methylthio)benzoic acid 2-phenylhydrazide
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected on a filter
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
washed with 1N hydrochloride acid
|
Type
|
WASH
|
Details
|
finally washed with water
|
Type
|
FILTRATION
|
Details
|
The washed filter cake
|
Type
|
CUSTOM
|
Details
|
was then recrystallized from 3A alcohol
|
Type
|
CUSTOM
|
Details
|
to give 23.2 g
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NNC(C1=CC=C(C=C1)SC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |